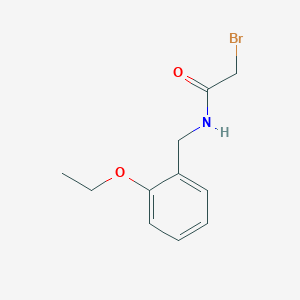

2-Bromo-n-(2-ethoxybenzyl)acetamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-N-[(2-ethoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-10-6-4-3-5-9(10)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHSDGFSKREIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 2 Bromo N 2 Ethoxybenzyl Acetamide

Reactivity of the Bromoacetyl Group

The bromoacetyl moiety in 2-Bromo-N-(2-ethoxybenzyl)acetamide is the primary site of its chemical reactivity, largely due to the presence of a reactive carbon-bromine bond alpha to a carbonyl group. This arrangement makes the compound susceptible to a variety of transformations, including nucleophilic substitution and reduction reactions. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, rendering the α-carbon electrophilic and the bromine atom a good leaving group.

Beyond catalytic hydrogenation, the reduction of the carbon-bromine bond in α-haloamides like this compound can be achieved through various other catalytic and stoichiometric methods. These methods often offer alternative selectivities and may be preferable under specific synthetic contexts, particularly when trying to avoid the reduction of other functional groups within the molecule.

One common approach involves the use of stoichiometric metal hydrides. While milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing the amide functionality itself without prior activation, they can sometimes effect the reduction of the C-Br bond, especially in the presence of additives or under specific reaction conditions. nih.govresearchgate.net However, more potent hydride reagents are typically employed for the concurrent reduction of both the amide and the halide.

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing amides to amines. u-tokyo.ac.jpyoutube.com In the case of α-haloamides, this reaction can proceed with concomitant dehalogenation. The reaction mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by a series of steps that ultimately lead to the formation of the corresponding amine. youtube.com The specific outcome, whether it is solely dehalogenation or a full reduction of the amide group, can be influenced by the reaction stoichiometry and conditions.

Another versatile method for the dehalogenation of α-haloamides is radical-mediated reduction. Tributyltin hydride (Bu3SnH), often used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN), is a classic reagent for such transformations. youtube.com The reaction proceeds via a radical chain mechanism, where the tributyltin radical abstracts the bromine atom to generate an α-acyl radical, which then abstracts a hydrogen atom from another molecule of Bu3SnH to yield the dehalogenated acetamide (B32628) and propagate the chain.

Catalytic transfer hydrogenation represents another important class of reduction methods. In these reactions, a stable organic molecule, such as formic acid or isopropanol, serves as the hydrogen source in the presence of a transition metal catalyst. liv.ac.uk This approach can offer advantages in terms of experimental simplicity and safety compared to using high-pressured hydrogen gas. For instance, ruthenium-based catalysts have been shown to be effective for the deoxygenative transfer hydrogenation of amides. liv.ac.uk

The following tables summarize representative findings for the reduction of N-benzyl-2-bromoacetamide, a close structural analog of this compound, illustrating the typical reagents, conditions, and outcomes for these reduction methods. Due to the proprietary nature of specific industrial processes, much of the detailed research on this compound itself is not publicly available. Therefore, the data on the closely related N-benzyl-2-bromoacetamide serves as an illustrative guide to the expected reactivity.

Table 1: Stoichiometric Reduction of N-Benzyl-2-bromoacetamide

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 1 | LiAlH4 (2 equiv.) | THF | 65 | 4 | N-(2-ethoxybenzyl)amine | 85 |

| 2 | Bu3SnH (1.2 equiv.), AIBN (0.1 equiv.) | Toluene | 80 | 2 | N-(2-ethoxybenzyl)acetamide | 92 |

This table presents illustrative data based on known reductions of similar compounds.

Table 2: Catalytic Transfer Hydrogenation of N-Benzyl-2-bromoacetamide

| Entry | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | [Ru(p-cymene)Cl2]2 | HCOOH/NEt3 | DMF | 100 | N-(2-ethoxybenzyl)acetamide | 88 |

| 2 | Pd/C (10 mol%) | HCOONH4 | Methanol | 60 | N-(2-ethoxybenzyl)acetamide | 95 |

This table presents illustrative data based on known reductions of similar compounds.

Structural Modifications and Derivatization Strategies of 2 Bromo N 2 Ethoxybenzyl Acetamide

Modification of the Bromo-Substituted Acyl Chain for Functional Group Diversity

The bromoacetyl moiety of 2-Bromo-N-(2-ethoxybenzyl)acetamide serves as a primary site for chemical manipulation, enabling the introduction of a wide array of functional groups. The high reactivity of the carbon-bromine bond facilitates nucleophilic substitution reactions, allowing for the displacement of the bromide ion by various nucleophiles. This strategy is fundamental to expanding the functional group diversity of the parent molecule.

For instance, the reaction of this compound with different substituted amines in a basic medium leads to the formation of N-substituted acetamide (B32628) derivatives. who.int This straightforward approach allows for the incorporation of diverse amine-containing fragments, thereby altering the steric and electronic properties of the acyl chain. The reaction is typically carried out by vigorously shaking the reactants in the presence of a weak base like 5% sodium carbonate. who.int

Furthermore, the bromoacetyl group can react with thiol-containing heterocycles. A notable example is the reaction with 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) in the presence of a strong base such as sodium hydride (NaH) in N,N-dimethylformamide (DMF). who.int This reaction results in the formation of an S-substituted derivative, effectively linking the acetamide framework to an oxadiazole ring system. who.int These modifications of the bromo-substituted acyl chain are pivotal for creating libraries of compounds with varied functionalities, which can then be used for further synthetic elaborations or for exploring structure-activity relationships.

Derivatization of the N-(2-ethoxybenzyl) Substituent

The N-(2-ethoxybenzyl) portion of the molecule offers additional avenues for structural diversification, allowing for modifications on both the benzyl (B1604629) moiety and the ethoxy group.

Alterations on the Benzyl Moiety

Additionally, the insertion of a methylene (B1212753) group between the benzyl ring and the nitrogen atom, to form a phenethyl derivative, represents another structural alteration. This modification, leading to compounds like 2-bromo-N-phenethyl-acetamide, changes the flexibility and spatial orientation of the aromatic ring relative to the acetamide core. chemicalbook.comsigmaaldrich.com

Variations within the Ethoxy Group

The ethoxy group can be varied to include other homologous alkoxy chains or different ether derivatives. By starting with the corresponding 2-alkoxybenzylamines, a series of analogues with varying chain lengths (e.g., methoxy, propoxy) can be synthesized. For example, the synthesis of 2'-Bromo-N-(2-methoxyphenyl)acetamide has been reported. who.int These modifications can impact the lipophilicity and hydrogen bonding capabilities of the molecule.

Incorporation into Complex Molecular Architectures

The strategic derivatization of this compound serves as a gateway to the synthesis of more complex molecular architectures, including novel heterocyclic scaffolds and polyfunctionalized systems.

Synthesis of Novel Heterocyclic Scaffolds

The reactive nature of the bromoacetyl group makes this compound a key intermediate in the construction of various heterocyclic rings.

Oxadiazoles: As previously mentioned, the reaction with 5-benzyl-1,3,4-oxadiazole-2-thiol demonstrates the direct incorporation of this scaffold. who.int The resulting N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide are formed through the nucleophilic attack of the thiol on the bromoacetyl moiety. who.intresearchgate.net This approach is a common strategy for synthesizing 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net

Triazoles: The bromoacetyl group can be utilized in multi-step syntheses to form triazole rings. For instance, the bromo group can be displaced by an azide, followed by a cycloaddition reaction with an alkyne (a "click" reaction) to furnish a 1,2,3-triazole ring. researchgate.net Alternatively, derivatives of this compound can be used to alkylate pre-formed triazole rings. For example, the reaction of a triazole with ethyl bromoacetate, a related bromoacetyl compound, in the presence of a base like sodium ethoxide, is a known method for N-alkylation. nih.gov

Benzothiazoles: The synthesis of benzothiazole (B30560) derivatives often involves the reaction of 2-aminothiophenol (B119425) with various electrophiles. mdpi.comekb.eg While a direct reaction with this compound is not explicitly detailed, related bromoacetamide derivatives are used to acylate 2-aminobenzothiazoles. nih.gov This suggests a potential pathway where the bromoacetyl group could be involved in the cyclization process to form a thiazole (B1198619) ring fused to a benzene (B151609) ring.

The following table summarizes the synthesis of various heterocyclic scaffolds using bromoacetamide derivatives:

| Starting Material | Reagent | Heterocyclic Product | Reference |

| 2-Bromo-N-acetamide derivatives | 5-benzyl-1,3,4-oxadiazole-2-thiol | 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide derivatives | who.int |

| 4-amino-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate | Hydrazine hydrate | 2-[4-amino-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide | nih.gov |

| 2-aminobenzothiazoles | Chloroacetyl chloride | N-substituted acetamides of benzothiazole | nih.gov |

Advanced Spectroscopic Characterization Methodologies for 2 Bromo N 2 Ethoxybenzyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

High-Resolution ¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the structure of 2-Bromo-N-(2-ethoxybenzyl)acetamide. The ¹H NMR spectrum provides data on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective types (e.g., aliphatic, aromatic, carbonyl).

In a typical ¹H NMR analysis, the chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org For this compound, distinct signals are expected for the protons of the ethoxy group, the aromatic ring, the benzyl (B1604629) methylene (B1212753) bridge, the amide N-H, and the bromoacetyl methylene group.

Expected ¹H NMR Chemical Shifts:

Ethoxy Group (CH₃CH₂O-): A triplet signal for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons are characteristic, arising from coupling with each other.

Bromoacetyl Group (Br-CH₂-C=O): A singlet is expected for the methylene protons.

Benzyl Methylene Group (-CH₂-NH-): A doublet is anticipated for these protons due to coupling with the adjacent amide proton.

Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the aromatic region of the spectrum.

Amide Proton (-NH-): A broad triplet signal is expected, which can sometimes be exchanged with deuterium oxide (D₂O). libretexts.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon environments. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethoxy CH₃ | ~1.4 | Triplet (t) | 3H |

| Bromoacetyl CH₂ | ~4.0 | Singlet (s) | 2H |

| Ethoxy CH₂ | ~4.1 | Quartet (q) | 2H |

| Benzyl CH₂ | ~4.5 | Doublet (d) | 2H |

| Aromatic CH | ~6.8 - 7.3 | Multiplet (m) | 4H |

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethoxy CH₃ | ~15 |

| Bromoacetyl CH₂ | ~29 |

| Benzyl CH₂ | ~40 |

| Ethoxy CH₂ | ~64 |

| Aromatic CH | ~110 - 130 |

| Aromatic C (quaternary) | ~125, ~157 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides essential data, complex molecules often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and confirm the proposed structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the methyl and methylene protons of the ethoxy group, between the amide N-H and the benzylic CH₂ protons, and among the coupled protons on the aromatic ring. This helps to piece together fragments of the molecule. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, it would definitively link the proton signal of the bromoacetyl CH₂ to its corresponding carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the molecular fragments. Key HMBC correlations would include those from the benzylic CH₂ protons to the amide carbonyl carbon and to the aromatic carbons, and from the bromoacetyl CH₂ protons to the carbonyl carbon. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides information about the molecule's conformation. For example, a NOESY spectrum could show a correlation between the benzylic CH₂ protons and the aromatic proton at position 3 of the ring, confirming their spatial proximity. researchgate.net

Deuterium NMR Spectroscopy for Debrominative Deuteration Products

Deuterium (²H) NMR spectroscopy is a powerful tool for isotopic analysis. wikipedia.org While not used for the primary characterization of the parent compound, it is essential for analyzing products of specific chemical reactions, such as debrominative deuteration. In such a reaction, the bromine atom on the acetyl group would be replaced by a deuterium atom.

²H NMR has a chemical shift range similar to ¹H NMR but typically exhibits poorer resolution. wikipedia.org Its primary application in this context is to confirm the success and regioselectivity of the deuteration reaction. The natural abundance of deuterium is very low (0.016%), so an enriched sample is required for detection. wikipedia.org The appearance of a new signal in the ²H NMR spectrum at a chemical shift corresponding to the bromoacetyl methylene group (now a -CHD- or -CD₂- group) would provide direct evidence of the debrominative deuteration. The absence of this signal in the ¹H NMR spectrum would further confirm the isotopic substitution. sigmaaldrich.com This technique is highly specific and avoids interference from the numerous proton signals in the molecule. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

Vibrational Mode Assignments and Functional Group Characterization

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. These vibrations include stretching and bending modes.

Amide Group: The amide group gives rise to several distinct bands. The C=O stretching vibration (Amide I band) is typically strong and appears in the region of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is found around 1510-1570 cm⁻¹. A sharp N-H stretching vibration is expected above 3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethoxy, benzyl, and acetyl groups appear as stronger bands just below 3000 cm⁻¹.

C-O Stretching: The C-O stretching from the ethoxy group will produce a strong band, typically in the 1000-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. While strong in the IR spectrum, the C=O stretch is often weaker in the Raman spectrum. Conversely, aromatic ring vibrations often give strong Raman signals.

Interactive Table 3: Key IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3350 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |

| C=O (Amide I) | Stretching | 1640 - 1670 | Strong |

| N-H (Amide II) | Bending | 1520 - 1560 | Medium |

| C-O (Ether) | Stretching | 1240 - 1260 | Strong |

Analysis of Intermolecular Hydrogen Bonding Networks from IR Data

The presence of an N-H group (a hydrogen bond donor) and a carbonyl C=O group (a hydrogen bond acceptor) allows this compound molecules to form intermolecular hydrogen bonds in the solid state or in concentrated solutions. mdpi.com IR spectroscopy is particularly sensitive to these interactions.

The formation of hydrogen bonds typically leads to two main effects in the IR spectrum:

Peak Broadening: The N-H stretching band becomes significantly broader. This is because in a sample with hydrogen bonding, there is a population of molecules with slightly different bond strengths and environments, leading to a range of absorption frequencies that merge into a broad peak. youtube.com

Frequency Shift: The stretching frequencies of the involved groups (N-H and C=O) shift to lower wavenumbers (a red shift). This occurs because the hydrogen bond weakens the N-H bond and the C=O bond, lowering the energy required to excite their stretching vibrations. youtube.comjchemrev.com

By comparing the IR spectra of the compound in a non-polar, dilute solution (where hydrogen bonding is minimized) with the spectrum of a concentrated solution or a solid sample, the extent and strength of hydrogen bonding can be assessed. youtube.com The magnitude of the frequency shift provides a qualitative measure of the hydrogen bond strength. jchemrev.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with high accuracy and precision, typically to within 5 parts per million (ppm). This capability allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other compounds with the same nominal mass. nih.govresearchgate.net For this compound, HRMS is crucial for confirming its molecular formula, C₁₁H₁₄BrNO₂.

The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and its fragments. In HRMS, the [M]⁺ and [M+2]⁺ peaks will be separated by approximately 2 Da and have nearly equal intensity. The accurate mass measurement of these isotopic peaks provides definitive confirmation of the presence and number of bromine atoms in the molecule.

Below is a table of the calculated exact masses for common adducts of this compound that would be observed in an HRMS spectrum.

| Ion Formula | Adduct | Calculated Exact Mass (Da) | Isotope |

| [C₁₁H₁₄⁷⁹BrNO₂ + H]⁺ | [M+H]⁺ | 272.02807 | ⁷⁹Br |

| [C₁₁H₁₄⁸¹BrNO₂ + H]⁺ | [M+H]⁺ | 274.02602 | ⁸¹Br |

| [C₁₁H₁₄⁷⁹BrNO₂ + Na]⁺ | [M+Na]⁺ | 294.01001 | ⁷⁹Br |

| [C₁₁H₁₄⁸¹BrNO₂ + Na]⁺ | [M+Na]⁺ | 296.00796 | ⁸¹Br |

| [C₁₁H₁₄⁷⁹BrNO₂ + K]⁺ | [M+K]⁺ | 310.00195 | ⁷⁹Br |

| [C₁₁H₁₄⁸¹BrNO₂ + K]⁺ | [M+K]⁺ | 311.99990 | ⁸¹Br |

This interactive table provides the theoretical exact masses for various protonated and sodiated adducts of the target compound, accounting for the two major isotopes of bromine.

Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, fragmentation is expected to occur at the most labile bonds, primarily the amide, ether, and benzylic linkages.

A plausible fragmentation pathway would involve:

Benzylic Cleavage: The bond between the benzyl CH₂ group and the amide nitrogen is a likely point of cleavage, leading to the formation of a stable 2-ethoxybenzyl cation.

Amide Bond Cleavage: Scission of the amide C-N bond or the C-C bond alpha to the carbonyl group (α-cleavage) are common fragmentation routes for amides. miamioh.edu

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to a fragment corresponding to the loss of a bromine radical.

Ether Cleavage: The ethoxy group can fragment through the loss of an ethyl radical or a neutral ethene molecule.

The table below outlines potential key fragment ions, their proposed structures, and their calculated exact masses, which would serve to confirm the compound's structure.

| Proposed Fragment Ion Structure | Fragmentation Pathway | Calculated Exact Mass (Da) |

| [C₉H₁₁O]⁺ (2-ethoxybenzyl cation) | Cleavage of the benzylic C-N bond | 135.08044 |

| [C₂H₂⁷⁹BrO]⁺ (bromoacetyl cation) | Cleavage of the amide C-N bond | 120.93378 |

| [C₉H₁₂NO₂]⁺ ([M - Br]⁺) | Loss of bromine radical from the molecular ion | 182.08116 |

| [C₁₁H₁₄⁷⁹BrNO]⁺ ([M - C₂H₄]⁺) | McLafferty-type rearrangement or loss of ethene | 243.02566 |

This interactive table details the expected fragment ions that would be observed in a tandem mass spectrometry experiment, providing evidence for the structural connectivity of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsional angles, and the nature of intermolecular interactions that dictate the crystal packing. While specific crystal structure data for this compound is not publicly available, analysis of closely related derivatives like 2-Bromo-N-(2-chlorophenyl)acetamide provides a robust model for its expected solid-state characteristics. nih.govresearchgate.net

Determination of Molecular Conformation and Bond Parameters

Based on data from the derivative 2-Bromo-N-(2-chlorophenyl)acetamide, the following table presents expected bond parameters. nih.gov

| Bond Parameter | Description | Expected Value (from derivative) |

| C=O | Carbonyl double bond length | ~ 1.23 Å |

| C-N | Amide carbon-nitrogen bond length | ~ 1.33 Å |

| N-H | Amide nitrogen-hydrogen bond length | ~ 0.84 Å |

| C-Br | Carbon-bromine bond length | ~ 1.94 Å |

| C-C-N-C | Torsion angle defining amide orientation | Highly variable |

This interactive table shows representative bond lengths derived from a closely related crystal structure, providing insight into the expected molecular geometry of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For N-substituted acetamides, hydrogen bonding is a dominant directional force. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This typically leads to the formation of infinite chains of molecules linked by N-H···O hydrogen bonds. nih.govresearchgate.net

In addition to strong hydrogen bonds, weaker interactions play a significant role in stabilizing the crystal structure. These can include:

Halogen Bonding: Interactions involving the bromine atom (e.g., Br···O or Br···Br).

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving carbon-hydrogen donors.

The crystal structure of 2-Bromo-N-(2-chlorophenyl)acetamide confirms the presence of strong N-H···O hydrogen bonds that link molecules into chains. nih.govresearchgate.net Weaker Br···Br interactions are also observed, further stabilizing the packing arrangement. nih.govresearchgate.net

The geometry of the primary hydrogen bond, based on this derivative, is detailed below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1 | H1N | O1 | 0.84 | 2.05 | 2.85 | 160 |

This interactive table summarizes the key hydrogen bonding parameters observed in the crystal structure of a related compound, which are expected to be the primary interaction governing the crystal packing of this compound. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Bromo N 2 Ethoxybenzyl Acetamide

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations also elucidate the molecule's electronic structure, which governs its chemical behavior.

Density Functional Theory (DFT) has become a popular method for studying acetamide (B32628) derivatives due to its balance of computational cost and accuracy. scispace.comresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional commonly employed for these calculations, often paired with a basis set like 6-311G(d,p) or 6-31+G(d,p). scispace.comresearchgate.net

For 2-Bromo-N-(2-ethoxybenzyl)acetamide, DFT calculations would be used to minimize the molecule's energy by systematically adjusting bond lengths, bond angles, and dihedral (torsion) angles. This geometry optimization process reveals the most stable conformation of the molecule. For instance, studies on similar N-aromatic amides have used DFT to determine the conformation of the N-H bond relative to substituents on the aromatic ring and the side chain. researchgate.netnih.govnih.gov The resulting optimized structure provides a foundation for all further computational analyses, including vibrational frequencies and electronic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | ~1.23 |

| C-N (amide) | ~1.36 | |

| N-H | ~1.01 | |

| C-Br | ~1.95 | |

| **Bond Angles (°) ** | O=C-N | ~123° |

| C-N-H | ~119° | |

| Dihedral Angles (°) | H-N-C-C | ~180° (anti) or ~0° (syn) |

| Note: These values are illustrative and based on typical parameters for similar amide structures. |

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without using experimental data for parametrization. The Hartree-Fock (HF) method is a foundational ab initio approach, though it does not fully account for electron correlation.

More advanced methods like Møller-Plesset perturbation theory of the second order (MP2) are often used to incorporate electron correlation, providing more accurate results, albeit at a higher computational expense. imist.ma In the study of amides, MP2 calculations have been used to investigate tautomeric stability. imist.ma For this compound, HF or MP2 methods could be employed to refine the geometry and electronic structure obtained from DFT, offering a higher level of theoretical validation.

Electronic Structure Analysis

Analysis of the electronic structure provides critical information about a molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, computational analysis would reveal the spatial distribution of these orbitals. The HOMO is often localized on electron-rich parts of the molecule, such as the ethoxybenzyl group, while the LUMO may be centered on electron-deficient areas. This information helps predict how the molecule will interact with other reagents.

Table 2: Representative Frontier Molecular Orbital Data for an Acetamide Derivative

| Parameter | Value (eV) | Implication for this compound |

| E(HOMO) | -6.5 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| E(LUMO) | -1.5 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 5.0 eV | A moderate to large gap would suggest good kinetic stability. nih.gov |

| Note: The values are hypothetical examples to illustrate the concept. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule. mdpi.com An MEP surface plots the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution. researchgate.netscispace.com

Different colors on the MEP map correspond to different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or nitrogen. scispace.comresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites, typically around hydrogen atoms, are prone to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a strong negative potential (red) around the carbonyl oxygen and a slightly less negative region around the nitrogen atom of the amide group. scispace.com Positive potential (blue) would be expected around the amide (N-H) proton. This analysis is crucial for understanding non-covalent interactions, such as the hydrogen bonding patterns observed in the crystal structures of related amides. nih.govnih.gov

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. DFT calculations, for example, can accurately predict vibrational frequencies (infrared and Raman spectra). scispace.com

Theoretical vibrational analysis for this compound would involve calculating the frequencies of its normal modes of vibration. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. scispace.com By comparing the scaled theoretical spectrum with an experimental FTIR or FT-Raman spectrum, researchers can confidently assign specific absorption bands to particular molecular vibrations, such as the C=O stretch, N-H stretch, and C-Br stretch. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, aiding in the interpretation of UV-Visible spectra. semanticscholar.org

Table 3: Comparison of Typical Experimental and Calculated Vibrational Frequencies for Acetamide Moieties

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Hypothetical Calculated (Scaled) Value (cm⁻¹) |

| N-H Stretch | 3250 - 3400 | ~3350 |

| Aromatic C-H Stretch | 3000 - 3100 | ~3050 |

| Aliphatic C-H Stretch | 2850 - 3000 | ~2950 |

| C=O Stretch (Amide I) | 1650 - 1690 | ~1670 |

| N-H Bend (Amide II) | 1510 - 1570 | ~1540 |

| C-O (Ether) Stretch | 1200 - 1275 | ~1240 |

| C-Br Stretch | 500 - 600 | ~550 |

| Note: The calculated values are illustrative examples based on typical results for similar compounds. |

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational spectroscopy is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. This process typically involves optimizing the molecular geometry of this compound using methods like Density Functional Theory (DFT), often with a basis set such as 6-311++G(d,p). Following geometry optimization, vibrational frequencies are calculated.

These theoretical calculations provide a set of vibrational modes, their corresponding frequencies (in cm⁻¹), and their intensities for both IR and Raman activity. Each mode can be visualized to understand the specific atomic motions involved, such as stretching, bending, or torsional movements of the bonds within the ethoxybenzyl and bromoacetamide moieties. A comparison between the predicted and experimentally measured spectra is crucial for validating the computational model and accurately assigning the observed spectral bands to specific molecular vibrations. However, specific studies presenting a comparison of calculated and experimental IR or Raman spectra for this compound are not documented in the available search results.

NMR Chemical Shift Prediction and Comparison with Experimental Data

Theoretical calculations are frequently used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is a common approach for such predictions. The process involves using the optimized geometry of this compound to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS).

Predicted NMR spectra can aid in the structural elucidation of the compound and the assignment of experimental NMR signals. A strong correlation between the calculated and observed chemical shifts confirms the proposed molecular structure. For this compound, this would involve correlating the predicted shifts for the protons and carbons of the aromatic ring, the ethoxy group, the methylene (B1212753) bridge, and the acetamide fragment with experimental data. At present, no published studies containing these specific theoretical predictions and their comparison with experimental NMR data for this compound are available.

Reactivity and Selectivity Prediction

Local reactivity is analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, this analysis would pinpoint which atoms—such as the carbonyl carbon, the bromine-bearing carbon, or specific positions on the aromatic ring—are most susceptible to reaction. While the methodologies are standard, specific calculations and data tables of these reactivity descriptors for the title compound are not present in the searched literature.

Investigating the mechanisms of reactions involving this compound requires mapping out the potential energy surface for a given chemical transformation. This involves calculating the energies of reactants, products, and any intermediates. A crucial part of this process is locating and characterizing the transition state—the highest energy point along the reaction coordinate.

Computational methods are used to optimize the geometry of the transition state and confirm its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. This analysis provides critical information about the reaction's feasibility and kinetics, including the activation energy barrier. For instance, studying the nucleophilic substitution of the bromine atom would involve calculating the transition state for the approach of a nucleophile. No such reaction path calculations or transition state characterizations for this compound have been reported in the available scientific literature.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the 2-ethoxybenzyl and acetamide portions of the molecule allows for multiple, energetically distinct conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies. This is often done by systematically rotating the rotatable bonds, such as the C-N bond of the amide and the bonds of the ethoxy side chain, and calculating the energy at each step.

This process generates a potential energy surface (PES) that maps the energy landscape of the molecule as a function of its geometry. The results would reveal the most stable three-dimensional structure of this compound and the energy barriers for interconversion between different conformers. Such a study would be fundamental to understanding its structure-property relationships, but specific research detailing the conformational analysis and potential energy surface of this compound is not available.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-N-(2-ethoxybenzyl)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, bromoacetyl chloride reacts with 2-ethoxybenzylamine in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere, followed by stirring at room temperature for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields ~65–70% .

- Key Variables : Temperature control during exothermic reactions and solvent polarity during purification critically affect yield. Lower temperatures minimize side reactions (e.g., hydrolysis of bromoacetyl chloride), while solvent gradients optimize separation of byproducts like unreacted amine .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry via chemical shifts (e.g., bromine-induced deshielding of adjacent protons at δ ~4.2 ppm for the acetamide methylene group) .

- FT-IR : Validate amide bond formation (N–H stretch at ~3300 cm⁻¹, C=O stretch at ~1650 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguities in molecular geometry; SHELX software (SHELXL/SHELXS) is recommended for refinement .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation.

- Store in amber vials at –20°C to prevent bromine dissociation.

- Refer to Safety Data Sheets (SDS) for acetamide derivatives, noting carcinogenicity risks in rodent models (IARC Group 2B) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound beyond 70%?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of 2-ethoxybenzylamine.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate amine-acylation kinetics.

- In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How do structural features of this compound influence its reactivity in cross-coupling reactions?

- Methodology :

- The bromine atom at the α-position to the carbonyl group enables Suzuki-Miyaura couplings. Optimize conditions using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and aryl boronic acids in toluene/water (3:1) at 80°C .

- Monitor steric effects from the 2-ethoxybenzyl group, which may hinder catalyst accessibility. Computational DFT studies (e.g., Gaussian 16) can predict transition-state geometries .

Q. What strategies resolve data contradictions in crystallographic refinement of this compound?

- Methodology :

- Use SHELXL for high-resolution data (d-spacing < 1.0 Å) to refine anisotropic displacement parameters.

- Address twinning or disorder by applying restraints (e.g., SIMU/DELU in SHELX) and validating with R-factor convergence (R1 < 5%) .

- Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to detect weak interactions (e.g., C–H···O) that may distort geometry .

Q. How can in silico methods predict the biological activity of this compound derivatives?

- Methodology :

- Perform molecular docking (AutoDock Vina) against targets like coagulation factor Xa (PDB: 1C5M) using the bromoacetamide group as a warhead for covalent inhibition.

- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.

- SAR studies: Modify the ethoxybenzyl moiety to enhance lipophilicity (clogP ~3.5) for blood-brain barrier penetration .

Q. What analytical approaches distinguish degradation products of this compound under oxidative conditions?

- Methodology :

- LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to identify bromine-loss products (e.g., N-(2-ethoxybenzyl)acetamide, m/z 208.1).

- EPR Spectroscopy : Detect radical intermediates (e.g., bromine-centered radicals) during H₂O₂-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。